3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(13(16)17)7-12(8)15-10(3)6-9(2)14-15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJCWJGBTJPKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212560 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957514-14-6 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a suitable benzoic acid derivative. One common method is the reaction of 3,5-dimethyl-pyrazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of 3-(3,5-dimethyl-pyrazol-1-yl)-4-methyl-benzyl alcohol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Research indicates that pyrazole derivatives often exhibit significant antibacterial properties. In studies involving various pyrazole-based compounds, including those similar to 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid, promising results were found against strains such as Escherichia coli and Staphylococcus aureus. These compounds showed excellent antibacterial activity due to their ability to interact with bacterial enzymes and proteins, potentially inhibiting their function .
2. Drug Development
Due to its biological activity, this compound may serve as a lead compound in drug development. Its structural features allow for modifications that could enhance potency or selectivity against specific biological targets. Interaction studies are crucial for understanding its mechanism of action and therapeutic potential .
3. Molecular Docking Studies
Molecular docking studies have been employed to rationalize the binding modes of pyrazole derivatives to biological targets. These studies help elucidate how modifications to the compound's structure can influence its efficacy as an antibacterial agent .
Agricultural Applications
1. Agricultural Chemicals
The compound's potential in agricultural chemistry is noteworthy. It may be utilized in the development of herbicides or fungicides due to its biological activity against plant pathogens. Research into similar compounds has shown effectiveness in controlling various agricultural pests and diseases.
2. Crop Protection
The unique properties of this compound could be harnessed for crop protection applications, enhancing yield and sustainability in agricultural practices.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzoic acid moiety can interact with biological membranes or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid
- 3-(3,5-Dimethyl-pyrazol-1-yl)-acetic acid
- 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid
Uniqueness
3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid (DMPMBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DMPMBA is characterized by the presence of a pyrazole ring and a benzoic acid moiety. Its chemical formula is C13H14N2O2, with a molecular weight of 230.26 g/mol. The compound features a carboxylic acid group that contributes to its acidic properties, enhancing its interaction with biological targets.
1. Anti-inflammatory Properties
DMPMBA has demonstrated significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : DMPMBA inhibits COX enzymes, which are crucial for the synthesis of prostaglandins that mediate inflammation.
- Lipoxygenase (LOX) : The compound also inhibits lipoxygenase, reducing the production of leukotrienes, another class of pro-inflammatory mediators.
This dual inhibition suggests that DMPMBA could be developed as a therapeutic agent for inflammatory diseases.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of DMPMBA and related pyrazole derivatives:
- Cell Line Studies : In vitro studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancer cells (HepG2) .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells.
3. Antimicrobial Activity
DMPMBA has also been evaluated for its antimicrobial properties:
- Against Mycobacterium tuberculosis : Some derivatives have shown bactericidal activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .
- Candidal Activity : The compound has demonstrated activity against Candida albicans, with effective inhibition observed at lower concentrations compared to standard antifungal agents .
The biological activity of DMPMBA is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The pyrazole ring can coordinate with metal ions, affecting metalloenzyme activities. This interaction is crucial for modulating enzyme functions associated with inflammation and cancer progression.
- Membrane Interaction : The benzoic acid moiety may interact with cellular membranes or proteins, influencing their function and stability.
Case Studies and Research Findings
Several studies have investigated the biological activities of DMPMBA and its derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of COX and LOX enzymes in vitro, supporting anti-inflammatory use. |
| Study B | Showed promising anticancer effects in various cell lines, particularly in breast and liver cancers. |
| Study C | Reported bactericidal effects against M. tuberculosis, suggesting potential for tuberculosis treatment. |
| Study D | Evaluated candidal activity against C. albicans and reported effective inhibition at low concentrations. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,5-dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via alkylation or click chemistry. For example, triazenylpyrazole precursors (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) undergo azide coupling under acidic conditions with azido(trimethyl)silane, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient). Monitoring reaction progress by TLC and optimizing solvent ratios (e.g., 2:1 cyclohexane/ethyl acetate) improves yield (88% reported) . Purity can be confirmed using NMR (¹H/¹³C) and HRMS.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
- Methodological Answer : Key NMR signals include aromatic protons (δ 7.20–7.54 ppm for pyrazole and benzoic acid moieties), methyl groups (δ 2.38 ppm), and azide stretches in IR (2139 cm⁻¹ for -N₃). Comparing ¹³C NMR shifts (e.g., 150.4 ppm for pyrazole carbons) and IR carbonyl peaks (1687 cm⁻¹ for -COOH) helps differentiate from esters or amide derivatives .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies for related pyrazole-benzoic acid hybrids suggest storage at -20°C in inert atmospheres (argon) to prevent hydrolysis. Avoid prolonged exposure to humidity (>60% RH) or acidic/basic conditions, which may cleave the pyrazole ring. Use desiccants and amber vials to mitigate photodegradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for pyrazole-benzoic acid derivatives in enzyme inhibition assays?
- Methodological Answer : Modify substituents at the pyrazole 3,5-positions (e.g., CF₃, Cl) and assess inhibitory activity against target enzymes (e.g., kinases). For example, 4-[3-(3,5-bis(trifluoromethyl)phenyl)pyrazol-1-yl]benzoic acid derivatives showed potent growth inhibition in cellular assays. Use SPR (surface plasmon resonance) or fluorescence polarization to quantify binding affinity .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. Parameterize the compound using Gaussian09 for charge calculations. Compare docking scores with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify critical hydrogen bonds (e.g., -COOH with Arg residues) or hydrophobic contacts .
Q. How do functional group modifications (e.g., esterification, amidation) impact pharmacokinetic properties?
- Methodological Answer : Synthesize methyl esters or amides (e.g., 3-[[4-(2-methoxy-2-oxo-ethyl)pyrazol-1-yl]methyl]benzoic acid) and evaluate logP (HPLC) and solubility (shake-flask method). Hydroxylamine derivatives (e.g., 21g) showed improved aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for the parent acid) due to reduced ionization .
Q. What in vivo models are suitable for assessing anti-inflammatory activity of this compound?
- Methodological Answer : Use murine LPS-induced inflammation models. Administer orally (10–50 mg/kg) and measure serum TNF-α/IL-6 via ELISA. Compare with positive controls (e.g., indomethacin). Histopathology of liver/kidney tissues ensures no toxicity from pyrazole metabolites .
Data Contradictions and Resolution
Q. Discrepancies in reported cytotoxicity of pyrazole-benzoic acid derivatives: How to validate findings?
- Resolution : Cross-validate using standardized assays (e.g., MTT vs. resazurin). Check purity (HPLC >95%) and confirm stereochemistry (X-ray crystallography). For example, 3,5-dichloro-4-hydroxybenzoic acid showed variable IC₅₀ values (5–20 μM) across studies due to impurity differences .
Methodological Best Practices
- Synthesis : Use dry solvents and inert gas to prevent side reactions (e.g., oxidation of -CH₃ groups) .
- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous assignment .
- Biological Assays : Include negative controls (DMSO vehicle) and validate target engagement via CRISPR knockouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
